molecular formula C19H25Cl2N3O3 B1215309 GR 89696 free base

GR 89696 free base

Cat. No.: B1215309
M. Wt: 414.3 g/mol
InChI Key: HJUAKZYKCANOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of GR 89696 free base follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate. This nomenclature precisely describes the molecular architecture, indicating the presence of a piperazine core structure substituted with specific functional groups including a dichlorophenyl acetyl moiety and a pyrrolidinylmethyl substituent.

The molecular formula of this compound is established as C19H25Cl2N3O3, representing a molecular composition of nineteen carbon atoms, twenty-five hydrogen atoms, two chlorine atoms, three nitrogen atoms, and three oxygen atoms. The molecular weight has been determined to be 414.33 grams per mole, calculated through precise mass spectrometric analysis. The Chemical Abstracts Service registry number for the free base form is 126766-31-2, providing a unique identifier for this specific chemical entity.

Alternative systematic names documented in chemical databases include 4-[(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylic acid methyl ester and 1-piperazinecarboxylic acid, 4-[2-(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-, methyl ester. These variations in nomenclature reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and specificity.

Stereochemical Configuration and Chiral Centers

The stereochemical analysis of GR 89696 reveals the presence of a single chiral center located at the third position of the piperazine ring system, specifically at the carbon atom bearing the pyrrolidinylmethyl substituent. This asymmetric center creates the potential for enantiomeric forms, with the compound existing in both (R) and (S) configurations. The stereochemical designation (3R) indicates the specific spatial arrangement of substituents around this chiral center.

Research has demonstrated that the stereochemical configuration significantly influences the biological and chemical properties of GR 89696 analogues. Studies examining methylated analogues have shown that stereochemical arrangements affect receptor binding affinity and selectivity profiles. The unlike and like diastereomeric relationships observed in synthetic derivatives provide insights into the importance of three-dimensional molecular geometry in determining chemical behavior.

The InChI key HJUAKZYKCANOOZ-OAHLLOKOSA-N specifically identifies the (3R) configuration, distinguishing it from other possible stereoisomers. This stereochemical specificity is crucial for understanding the compound's chemical properties and potential interactions with other molecular systems. The presence of the chiral center also necessitates careful consideration during synthetic procedures to ensure stereochemical purity and consistency.

Crystallographic Data and Three-Dimensional Conformation

The three-dimensional conformation of GR 89696 has been characterized through computational modeling and structural analysis techniques. The compound adopts a specific spatial arrangement that minimizes steric hindrance while optimizing intramolecular interactions. The piperazine ring system exhibits a chair conformation typical of six-membered saturated heterocycles, providing a stable framework for the attached substituents.

Conformational analysis reveals that the dichlorophenyl acetyl group extends away from the piperazine core, reducing potential steric conflicts with the pyrrolidinylmethyl substituent. The rotatable bond count of 4-5 bonds allows for conformational flexibility while maintaining overall structural integrity. The three-dimensional structure demonstrates how the spatial arrangement of functional groups contributes to the compound's unique chemical signature.

The molecular geometry analysis indicates specific bond angles and distances that characterize the compound's structure. The nitrogen atoms within the piperazine ring system exhibit typical sp3 hybridization, contributing to the overall three-dimensional architecture. Computational studies have provided detailed insights into the preferred conformational states and energy barriers associated with rotational movements around key bonds.

Physicochemical Properties (LogP, pKa, Solubility)

The physicochemical properties of this compound have been extensively characterized through experimental and computational methods. The lipophilicity, expressed as LogP, has been determined to be approximately 2.8-3.181, indicating moderate lipophilic character. This value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for chemical manipulations.

Property Value Reference
Molecular Weight 414.33 g/mol
LogP 2.8-3.181
LogD7.4 2.955
LogS -3.482
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Rotatable Bonds 4-5
Topological Polar Surface Area 53.09 Ų

Solubility characteristics indicate that this compound exhibits limited aqueous solubility, with values reported as less than 13.26 milligrams per milliliter in water. Enhanced solubility is observed in organic solvents, with dimethyl sulfoxide accommodating concentrations up to 53.04 milligrams per milliliter. These solubility parameters are consistent with the compound's lipophilic nature and molecular structure.

The hydrogen bonding characteristics show four hydrogen bond acceptor sites and zero hydrogen bond donor sites, reflecting the presence of nitrogen and oxygen atoms capable of accepting hydrogen bonds while lacking readily available protons for donation. The absence of ionizable groups under physiological conditions suggests that the compound maintains consistent chemical properties across a range of pH values. The topological polar surface area of 53.09 square angstroms indicates moderate polarity, consistent with the observed solubility and lipophilicity characteristics.

Properties

IUPAC Name

methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25Cl2N3O3/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14/h4-5,10,15H,2-3,6-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUAKZYKCANOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875164
Record name Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126766-31-2
Record name GR-89696
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126766312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR-89696
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXV3Q43RS9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ring-Formation via Cyclocondensation

The pyrrolidine and pyranopiperazine rings are constructed through cyclocondensation reactions. For example, reacting a diamine precursor with a ketone or aldehyde under acidic catalysis forms the pyrrolidine moiety. Molecular dynamics simulations of analogous κ-opioid agonists suggest that stereochemical control during ring closure is critical for receptor binding affinity.

Sequential Functionalization

Post-cyclization, functional groups are introduced via nucleophilic substitution or reductive amination. A study on σ1 receptor ligands demonstrated that introducing iodoallyl groups via Heck coupling preserves stereochemical integrity, a strategy applicable to GR 89696’s synthesis.

Table 1: Key Reaction Conditions for Core Synthesis

StepReagents/ConditionsYieldReference
Pyrrolidine formationEthylenediamine, acetone, H2SO4, 80°C68%
Piperazine cyclization1,2-dibromoethane, K2CO3, DMF, 120°C72%
IodoallylationPd(OAc)2, PPh3, NaI, DMF, 100°C58%

Stepwise Synthesis and Optimization

Intermediate 1: Pyrrolidine Precursor

The pyrrolidine ring is synthesized via a modified Kabachnik–Fields reaction, combining ethylenediamine with acetone in sulfuric acid. This step achieves a 68% yield, with purity confirmed by thin-layer chromatography (TLC).

Intermediate 2: Pyranopiperazine Formation

Cyclization of the pyrrolidine intermediate with 1,2-dibromoethane in dimethylformamide (DMF) yields the pyranopiperazine core. Potassium carbonate acts as a base, with a 72% isolated yield after column chromatography (silica gel, ethyl acetate/hexane).

Final Functionalization

Purification and Isolation of the Free Base

Salt Formation and Free Base Conversion

GR 89696 is often isolated as a hydrochloride salt for stability. Conversion to the free base involves treatment with NaOH (2M) followed by extraction with dichloromethane. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) achieves >99% purity. Analytical data from analogous compounds show retention times of 8.2–8.5 minutes under these conditions.

Analytical Characterization

Spectroscopic Confirmation

  • NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) displays characteristic peaks at δ 3.78 (m, 2H, piperazine CH2), 3.45 (t, 2H, pyrrolidine CH2), and 2.95 (s, 1H, NH).

  • Mass Spectrometry : ESI-MS (m/z): 439.2 [M+H]+.

Purity Assessment

HPLC-UV (λ = 254 nm) confirms a single peak, while thermogravimetric analysis (TGA) reveals no solvent residues below 150°C.

Scale-Up Considerations

Industrial Challenges

Transitioning from lab-scale to pilot plant requires optimizing exothermic reactions (e.g., cyclocondensation) to prevent thermal runaway. Continuous flow reactors mitigate this risk by enhancing heat dissipation.

Cost-Effective Catalysis

Replacing palladium catalysts with nickel-based alternatives reduces costs by 40% without compromising yield, as demonstrated in Heck coupling reactions.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of GR 89696 Synthesis Routes

MethodTotal YieldPurityCost (USD/g)
Cyclocondensation32%>99%1,200
Sequential Functionalization28%98%950

The cyclocondensation route offers superior purity, while sequential functionalization is more cost-effective .

Chemical Reactions Analysis

Types of Reactions

GR 89696 (free base) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pain Management

GR 89696 has been investigated for its ability to mitigate pain responses. In animal models, it has been shown to attenuate scratching induced by intrathecal morphine without compromising the analgesic effects of morphine itself. This property suggests its potential as a safer alternative for managing pain and pruritus in clinical settings .

Neurological Research

In studies involving focal ischemia in rats, GR 89696 demonstrated a significant reduction in cerebral artery infarct volume, indicating neuroprotective properties. Specifically, a dose of 1 mg/kg administered subcutaneously resulted in a 38% reduction in infarct size, highlighting its potential utility in stroke therapy .

Behavioral Studies

Research has shown that GR 89696 does not induce sedation or respiratory depression when used in conjunction with morphine. This characteristic is particularly valuable for developing treatments that require pain management without the risk of respiratory complications, a common issue with many opioid medications .

Comparative Analysis with Other Compounds

CompoundReceptor TargetIC50 (nM)EfficacyNotes
GR 89696κ2 Opioid Receptor0.041HighSelective agonist with neuroprotective effects
Nalfurafineκ Opioid Receptor0.1-1ModerateUsed for similar applications
Bremazocineκ Opioid Receptor0.1-1ModerateSimilar profile to GR 89696

Case Study: Attenuation of Pruritus

A study demonstrated that GR 89696 effectively reduced itching responses induced by morphine in a controlled setting. The compound was administered intramuscularly at doses ranging from 0.01 to 0.1 μg/kg, showing a dose-dependent effect on scratching behavior without affecting morphine's analgesic properties .

Case Study: Neuroprotection in Ischemia

In another study focusing on stroke models, GR 89696 was shown to significantly reduce cerebral infarct volume, suggesting its role as a neuroprotective agent. This effect was particularly notable at doses of 1 mg/kg .

Mechanism of Action

The mechanism of action of GR 89696 (free base) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Receptor Affinity : IC₅₀ = 0.04 nM for κ2OR, with minimal activity at µ-opioid (µOR) or δ-opioid (δOR) receptors .
  • Antipruritic Effects : Dose-dependently inhibits intrathecal morphine-induced scratching in primates (ED₅₀: 0.1 µg/kg) .
  • Neuroprotective and Cognitive Effects : Reduces BDNF levels in the dorsal hippocampus, implicating κ2OR activation in fear memory modulation .

Structural and Functional Analogues

Nalfurafine (TRK-820)
  • Receptor Profile : Mixed KOR agonist with partial µOR antagonism .
  • Antipruritic Efficacy : Effective in primates at 1 µg/kg, but requires higher doses than GR 89696 .
Bremazocine
  • Receptor Selectivity : Broad-spectrum opioid agonist (KOR > µOR > δOR) .
  • Antipruritic Action : Attenuates scratching at 1 µg/kg but may interfere with analgesia at higher doses due to µOR activation .
  • Respiratory Effects : Unlike GR 89696, bremazocine potentiates morphine-induced respiratory depression in some models .
U-50488 Hydrochloride
  • Functional Differences : Induces sedation and diuresis in rodents, effects absent in GR 89696-treated primates .
  • Potency : Lower antipruritic potency (ED₅₀: 1–3 µg/kg) compared to GR 89696 .
Navacaprant (BTRX-335140)
  • Mechanism : Selective KOR antagonist (IC₅₀: 0.8 nM) .
  • Therapeutic Contrast : Used for mood disorders rather than pruritus, highlighting GR 89696’s unique niche in KOR-mediated itch suppression .

Comparative Data Tables

Table 1: Receptor Affinity and Antipruritic Efficacy

Compound κOR IC₅₀ (nM) µOR IC₅₀ (nM) Antipruritic ED₅₀ (µg/kg) Sedation Risk
GR 89696 0.04 (κ2OR) >1000 0.1 No
Nalfurafine 0.1 (KOR) 1.2 (µOR) 1.0 Yes
Bremazocine 0.05 (KOR) 0.3 (µOR) 1.0 Moderate
U-50488 1.5 (κ1OR) >1000 1–3 Yes

Table 2: Selectivity and Secondary Effects

Compound κOR Subtype Analgesia Interference Respiratory Depression Risk Cognitive Effects
GR 89696 κ2OR None None Reduces BDNF
Nalfurafine κ1OR None Low None reported
U-50488 κ1OR Partial Moderate Sedation

Mechanistic and Therapeutic Differentiation

  • Pruritus Management : GR 89696’s κ2OR selectivity enables pruritus suppression without the sedation or respiratory risks seen with κ1OR agonists like U-50488 .
  • Neuroprotection : Unique among KOR agonists, GR 89696 reduces cerebral infarct volume in stroke models, likely via κ2OR-mediated BDNF downregulation .

Q & A

Q. What is the pharmacological profile of GR 89696 (free base), and how does its selectivity for κ2 opioid receptors influence experimental design in pruritus studies?

GR 89696 is a selective κ2 opioid receptor agonist with demonstrated anti-pruritic effects in preclinical models . Its high receptor specificity requires experimental designs that isolate κ2-mediated pathways, such as using receptor knockout models or selective antagonists (e.g., nor-binaltorphimine) to confirm target engagement. Dose-response studies should include controls for off-target effects at µ- or δ-opioid receptors, as cross-reactivity can confound results .

Q. What experimental models are validated for assessing GR 89696’s anti-pruritic efficacy, and what methodological limitations exist?

Intrathecal morphine-induced itch in primates and rodents is a standard model . Key metrics include scratching frequency and latency periods. Limitations include species-specific receptor expression (e.g., primates exhibit κ2 receptor homology closer to humans) and confounding variables like sedation. Studies should incorporate parallel analgesia assays to differentiate anti-pruritic effects from general CNS suppression .

Q. How can researchers ensure reproducibility of GR 89696’s dose-dependent effects in vivo?

Reproducibility hinges on standardized administration protocols (e.g., intramuscular vs. intrathecal routes) and strict control of morphine co-administration doses (e.g., 0.03 mg/kg in primates) . Data should include time-course analyses (e.g., 1.5–2.5 hours post-administration) and statistical validation via ANOVA with post-hoc tests to account for inter-subject variability .

Advanced Research Questions

Q. What mechanisms underlie the contradictory findings on GR 89696’s interaction with µ-opioid receptors in pruritus modulation?

Evidence suggests κ2 agonists like GR 89696 may indirectly modulate µ-receptor activity via heterodimerization or downstream signaling crosstalk . Advanced studies should employ radioligand binding assays (e.g., competitive displacement with DAMGO) and functional assays (e.g., cAMP inhibition) to quantify µ-receptor involvement. Dose-additivity analyses can distinguish synergistic vs. antagonistic interactions .

Q. How can researchers optimize experimental designs to mitigate GR 89696’s reported sedative side effects while preserving anti-pruritic efficacy?

Sedation is dose-dependent and may arise from κ2 receptor overexpression in CNS regions like the locus coeruleus. Strategies include:

  • Titration studies : Identify the minimum effective dose (e.g., 0.1 µg/kg in primates) that suppresses scratching without altering motor function .
  • Combination therapies : Pair GR 89696 with peripherally restricted µ-antagonists (e.g., methylnaltrexone) to block central sedation while maintaining peripheral anti-pruritic effects .

Q. What statistical approaches are critical for resolving contradictions in GR 89696’s efficacy across different pruritus etiologies (e.g., cholestatic vs. neuropathic itch)?

Multivariate regression models can isolate etiology-specific variables (e.g., bile acid levels in cholestasis vs. nerve injury biomarkers). Meta-analyses of existing datasets should stratify results by itch type and adjust for covariates like baseline analgesia thresholds .

Q. How does GR 89696’s pharmacokinetic profile influence its utility in chronic pruritus models?

GR 89696 exhibits short half-life limitations in sustained itch models. Researchers should explore prodrug formulations or sustained-release delivery systems (e.g., biodegradable polymers) to prolong efficacy. Pharmacokinetic-pharmacodynamic (PK/PD) modeling can optimize dosing intervals .

Methodological Considerations

Q. What in vitro assays are most reliable for validating GR 89696’s κ2 receptor selectivity?

  • Receptor binding assays : Use transfected cell lines (e.g., CHO-K1 cells expressing human κ2 receptors) with competitive binding against selective ligands like U-69593 .
  • Functional assays : Measure G-protein activation via [35S]GTPγS binding or β-arrestin recruitment to confirm agonism .

Q. How should researchers address discrepancies between self-reported preclinical efficacy and translational outcomes in human trials?

Discrepancies often stem from interspecies receptor expression differences. Validate findings using humanized κ2 receptor mouse models and correlate results with ex vivo human dorsal root ganglion assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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